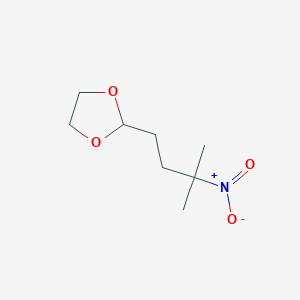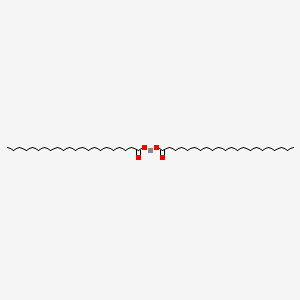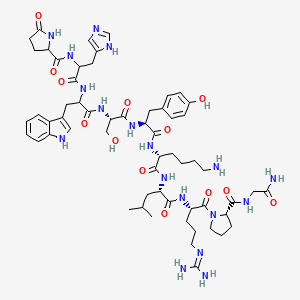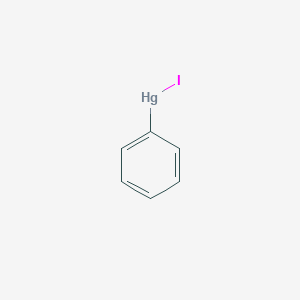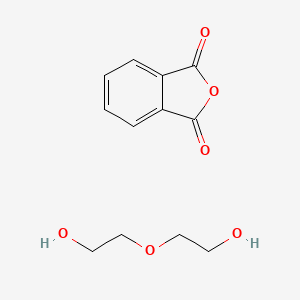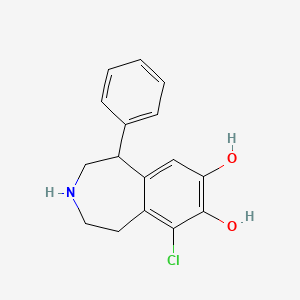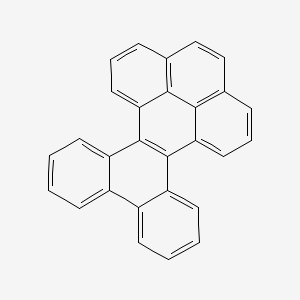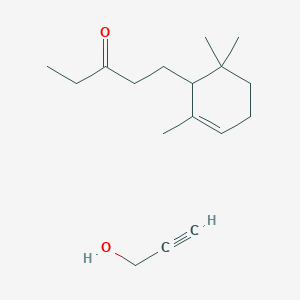
Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its distinct molecular arrangement, which includes a pentanone backbone and a cyclohexenyl group, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one typically involves the reaction of 3-pentanone with 2-propyn-1-ol in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product formation. The process may also involve purification steps to isolate the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different ketones or alcohols, while reduction can lead to the formation of hydrocarbons or other reduced species.
Scientific Research Applications
Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclohexenyl group and the pentanone backbone play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Pentanone, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
- 2-Propyn-1-ol derivatives
- Cyclohexenyl ketones
Uniqueness
What sets Prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one apart from similar compounds is its unique combination of functional groups and its reactivity profile. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
68611-23-4 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
prop-2-yn-1-ol;1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one |
InChI |
InChI=1S/C14H24O.C3H4O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4;1-2-3-4/h7,13H,5-6,8-10H2,1-4H3;1,4H,3H2 |
InChI Key |
BKHCAESJENSNLE-UHFFFAOYSA-N |
SMILES |
CCC(=O)CCC1C(=CCCC1(C)C)C.C#CCO |
Canonical SMILES |
CCC(=O)CCC1C(=CCCC1(C)C)C.C#CCO |
Key on ui other cas no. |
68611-23-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


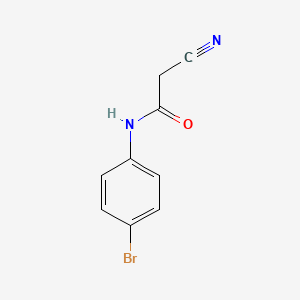
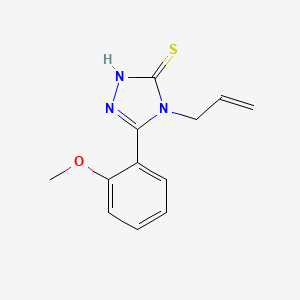
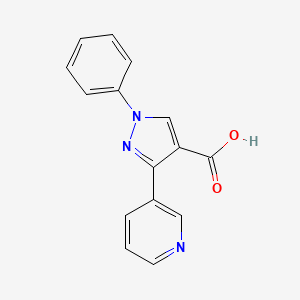
![[2,2'-Bithiophene]-5,5'-dicarboxylic acid](/img/structure/B1593934.png)
